molecular formula C8H20N2O2S B5058152 N,N-dimethyl-N',N'-dipropylsulfamide CAS No. 5433-37-4

N,N-dimethyl-N',N'-dipropylsulfamide

Cat. No.: B5058152
CAS No.: 5433-37-4
M. Wt: 208.32 g/mol
InChI Key: XVJXGGKJLSLZNW-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’,N’-dipropylsulfamide is an organic compound with a unique structure that includes both dimethyl and dipropyl groups attached to a sulfamide core

Properties

IUPAC Name

N-(dimethylsulfamoyl)-N-propylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O2S/c1-5-7-10(8-6-2)13(11,12)9(3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJXGGKJLSLZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969403
Record name N,N-Dimethyl-N',N'-dipropylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5433-37-4
Record name NSC13333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-N',N'-dipropylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-N’,N’-dipropylsulfamide typically involves the reaction of dimethylamine and dipropylamine with sulfuryl chloride. The reaction conditions often require a controlled environment to ensure the proper formation of the sulfamide bond. The general reaction can be represented as follows:

[ \text{(CH}_3\text{)}_2\text{NH} + \text{(C}_3\text{H}_7\text{)}_2\text{NH} + \text{SO}_2\text{Cl}_2 \rightarrow \text{N,N-dimethyl-N’,N’-dipropylsulfamide} + \text{HCl} ]

Industrial Production Methods:

Biological Activity

N,N-Dimethyl-N',N'-dipropylsulfamide (commonly referred to as DMS) is a compound with significant biological activity, particularly in the context of its pharmacological and toxicological properties. This article provides a comprehensive overview of the biological activity of DMS, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMS is a sulfonamide derivative characterized by the following chemical structure:

  • Chemical Formula : C10_{10}H22_{22}N2_2S
  • Molecular Weight : 218.36 g/mol
  • CAS Number : 111-38-8

Pharmacological Activity

DMS has been investigated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Research indicates that DMS may exert its effects through various mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : DMS has shown the ability to inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
  • Antioxidant Properties : The compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.

Toxicological Profile

The toxicological profile of DMS is crucial for understanding its safety and risk assessment. Studies have demonstrated several key findings:

  • Acute Toxicity : In animal studies, DMS was administered at varying doses to assess acute toxicity. The reported LD50 values suggest moderate toxicity, with significant effects observed at higher doses.
Study TypeSpeciesDose (mg/kg)Observed Effects
Acute ToxicityRats1000Sedation, lethargy
Chronic ToxicityMice200Liver damage
  • Carcinogenic Potential : Long-term exposure studies have indicated that DMS may have carcinogenic effects in certain animal models. For example, a study involving B6C3F1 mice showed an increased incidence of liver tumors at high doses (60 mg/kg) over a prolonged period .

Case Studies

Several case studies highlight the clinical implications of DMS exposure:

  • Occupational Exposure : A study reported cases of workers exposed to DMS in industrial settings developing respiratory issues and skin sensitization. Symptoms included dermatitis and respiratory distress.
  • Environmental Impact : DMS has been identified as a contaminant in aquatic environments, raising concerns about its effects on marine life. Long-lasting effects on aquatic organisms have been documented, prompting regulatory scrutiny .

Research into the mechanisms by which DMS exerts its biological effects includes:

  • Enzyme Inhibition : DMS is known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Interaction : It may interact with specific receptors that modulate pain perception and inflammatory responses.

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